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Introduction

Losartan is an angiotensin Il receptor antagonist widely used in the treatment of hypertension.
As with any active pharmaceutical ingredient (API), the identification and characterization of
impurities are critical for ensuring drug safety and efficacy. Losartan EP Impurity M is a known
process-related impurity identified as a dimer of Losartan.[1][2] Its complete structural
elucidation and quantification are essential for quality control and regulatory compliance. Two-
dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful analytical
technique that provides detailed information about molecular structure, making it an invaluable
tool for the unambiguous characterization of such impurities. This application note provides a
detailed protocol for the characterization and quantification of Losartan EP Impurity M using
2D-NMR techniques.

Molecular Structure of Losartan EP Impurity M

e Chemical Name: [2-Butyl-1-[[2"-[2-[[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-
ylmethyl]-1H-imidazol-5-yllmethyl]-2H-tetrazol-5-yl]biphenyl-4-ylmethyl]-4-chloro-1H-
imidazol-5-yllmethanol[3][2]
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e Synonyms: Losartan USP Related Compound E, Losartan N2-Dimer, N2-Losartanyl
Losartan[3][2]

e Molecular Formula: C2aH44Cl2N120[4][1]
e Molecular Weight: 827.81 g/mol [4][1]
1. Structural Elucidation using 2D-NMR Spectroscopy

2D-NMR experiments are crucial for assembling the molecular structure of complex molecules
like Losartan EP Impurity M by providing through-bond and through-space correlations
between nuclei. The primary experiments used for this purpose are COSY, HSQC, and HMBC.

1.1. Experimental Protocols
1.1.1. Sample Preparation
o Accurately weigh approximately 5-10 mg of the isolated Losartan EP Impurity M.

o Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or
Methanol-d4). The choice of solvent is critical to ensure good signal dispersion and to avoid
overlapping signals.

e Transfer the solution to a 5 mm NMR tube.
1.1.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.

Table 1: Suggested NMR Acquisition Parameters
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Experiment Parameter Suggested Value
1H NMR Pulse Program zg30

Number of Scans 16

Relaxation Delay 20s

Spectral Width 16 ppm

COosy Pulse Program cosygpgf

Number of Scans 8

Increments (t1) 256

Spectral Width (F2 & F1) 12 ppm

hsgcedetgpsisp2.3

HSQC Pulse Program
Number of Scans 16
Increments (t1) 256

Spectral Width (F2/F1)

12 ppm /180 ppm

hmbcgpndqf

1J(C,H) Coupling 145 Hz

HMBC Pulse Program
Number of Scans 32

Increments (t1) 256

Spectral Width (F2/F1) 12 ppm /220 ppm

Long-range J(C,H) 8 Hz

1.2. Data Interpretation and Structural Assignment (lllustrative)

While specific spectral data for Losartan EP Impurity M is not publicly available, a
representative analysis based on the known structure and typical chemical shifts of Losartan
and its analogues can be illustrated.
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e 1H NMR: The *H NMR spectrum will show distinct signals for the aromatic protons of the
biphenyl rings, the methylene protons of the butyl chains and the benzylic linkers, and the
protons of the imidazole rings. The presence of two distinct sets of signals for the Losartan
monomer units, with slight variations in chemical shifts, would be indicative of the dimeric
structure.

e COSY (Correlation Spectroscopy): This experiment reveals proton-proton (*H-*H) couplings
within the same spin system.[5] Key correlations would be observed between:

o The adjacent protons within the butyl chains (-CH2-CH2-CH2-CHs).
o Coupled aromatic protons on the biphenyl rings.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons
directly attached to carbon atoms (*H-13C one-bond correlations).[5] This is essential for
assigning the carbon signals corresponding to the protonated carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons over two to three bonds (*H-13C long-range correlations).[5]
This is the key experiment for assembling the molecular fragments and confirming the
connectivity between the two Losartan units. For instance, HMBC correlations would be
expected from the benzylic methylene protons to the quaternary carbons of the biphenyl and
imidazole rings, confirming the linkage points.

The logical workflow for spectral interpretation is depicted in the following diagram:

COSsY
(H-H Correlations)

1H NMR —> HSQC Final Structure of
(Proton Signals) (Direct C-H Correlations) Losartan EP Impurity M

A

HMBC
(Long-Range C-H Correlations)
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Figure 1: 2D-NMR Data Interpretation Workflow

2. Quantification using Quantitative NMR (QNMR)

Quantitative NMR (gQNMR) is a powerful method for determining the purity of a substance or the
concentration of an impurity without the need for a specific reference standard of the impurity
itself.[6] The principle of gNMR relies on the direct proportionality between the integrated signal
intensity and the number of nuclei contributing to that signal.

2.1. Experimental Protocol for gNMR
2.1.1. Sample Preparation

o Accurately weigh a specific amount of the Losartan APl sample containing Impurity M (e.qg.,
20 mg).

o Select a suitable internal standard (IS) that has a known purity, is stable, and has a
resonance that is well-resolved from the signals of Losartan and its impurities (e.g., maleic
acid, dimethyl sulfone).

o Accurately weigh a precise amount of the internal standard (e.g., 5 mg).

o Dissolve both the APl sample and the internal standard in a known volume of a suitable
deuterated solvent (e.g., 1.0 mL of DMSO-ds) in a volumetric flask.

o Transfer an aliquot (e.g., 0.6 mL) to a 5 mm NMR tube.
2.1.2. gNMR Data Acquisition

For accurate quantification, specific acquisition parameters must be used to ensure full signal
relaxation.

Table 2: Suggested gqNMR Acquisition Parameters
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Parameter Suggested Value Rationale

Standard 30° pulse for

Pulse Program zg30 o
guantitative measurements.

To achieve a high signal-to-
Number of Scans 64-128 ) )
noise ratio.

To ensure complete relaxation
of all relevant protons. T1
should be measured
Relaxation Delay (d1) 5 x T1 (longest) beforehand using an inversion-
recovery experiment. A
conservative value of 30-60s is

often used.

. ) To ensure high digital
Acquisition Time >3s i
resolution.

Spectral Width 16 ppm To cover all signals of interest.

2.2. Data Processing and Calculation
e Process the acquired *H NMR spectrum with appropriate phasing and baseline correction.

 Integrate a well-resolved, characteristic signal for Losartan EP Impurity M and a signal for
the internal standard.

o Calculate the concentration of the impurity using the following formula:
Purity (%) = (I_imp / L_IS) * (N_IS / N_imp) * (MW_imp / MW_IS) * (m_IS / m_sample) * P_IS
Where:
o |_imp, |_IS: Integral values of the impurity and internal standard signals.

o N_imp, N_IS: Number of protons corresponding to the integrated signals of the impurity
and internal standard.
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o MW_imp, MW_IS: Molecular weights of the impurity and internal standard.
o m_sample, m_IS: Masses of the APl sample and internal standard.
o P_IS: Purity of the internal standard.

Table 3: Example gNMR Data for Quantification of Losartan EP Impurity M

Parameter Value

Mass of Losartan API Sample (m_sample) 20.15 mg

Mass of Internal Standard (Maleic Acid) (m_IS) 5.05 mg

Purity of Internal Standard (P_IS) 99.8%
Molecular Weight of Impurity M (MW _imp) 827.81 g/mol
Molecular Weight of Maleic Acid (MW_IS) 116.07 g/mol

) ) ) 0.05 (e.g., a specific methylene proton signal,
Integrated Signal for Impurity M (I_imp)

N_imp = 2)
Integrated Signal for Maleic Acid (1_IS) 1.00 (olefinic protons, N_IS = 2)
Calculated Purity of Impurity M 0.88%

The logical steps for performing a gNMR experiment are outlined below:

Sample Preparation - Data Processing -
.@ - Data Acquisition - H Calculation Result
(Weigh Sample & IS, [— o I—>{ (Phasing, Baseline, [— ] —— o -
Dissolve) (Quantitative Parameters) Integration) (Using gqNMR Formula) (% Impurity)

Click to download full resolution via product page

Figure 2: gNMR Experimental Workflow

Conclusion
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2D-NMR spectroscopy is an indispensable technique for the definitive structural
characterization of pharmaceutical impurities like Losartan EP Impurity M. A combination of
COSY, HSQC, and HMBC experiments allows for the complete assignment of proton and
carbon signals and confirms the dimeric structure. Furthermore, gNMR provides a reliable and
accurate method for the quantification of this impurity, ensuring the quality and safety of the
Losartan API. The protocols outlined in this application note provide a robust framework for
researchers and analytical scientists working in drug development and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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